

An In-depth Technical Guide to 4-(Difluoromethoxy)benzohydrazide

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Compound of Interest

Compound Name:	4-(Difluoromethoxy)benzohydrazide
CAS No.:	126767-63-3
Cat. No.:	B2895147

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Introduction: The Strategic Convergence of a Privileged Scaffold and a Modern Bioisostere

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for a multitude of therapeutic agents. The benzohydrazide structure is one such "privileged scaffold," a core moiety renowned for its synthetic versatility and its integral role in compounds exhibiting a vast spectrum of biological activities.^[1] These activities span from anticancer and antimicrobial to anti-inflammatory and antiviral applications, making the benzohydrazide nucleus a focal point of intensive research.^{[1][2][3]}

This guide focuses on a specific, strategically functionalized member of this family: **4-(Difluoromethoxy)benzohydrazide** (CAS Number: 126767-63-3). The true innovation of this molecule lies in the incorporation of the difluoromethoxy (-OCHF₂) group. This group is a modern bioisostere for more traditional functionalities like hydroxyl (-OH) or methoxy (-OCH₃) groups. Its unique electronic properties—acting as a lipophilic hydrogen bond acceptor—can significantly enhance a molecule's metabolic stability, membrane permeability, and overall pharmacokinetic profile.

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides an in-depth exploration of the synthesis, characterization, and vast potential of **4-(Difluoromethoxy)benzohydrazide** as a pivotal

building block in the rational design of next-generation therapeutic agents. We will delve into not just the "what" and "how," but the critical "why" that underpins the experimental choices and strategic applications of this promising compound.

Physicochemical and Structural Data

A thorough understanding of a compound's physical and chemical properties is the bedrock of its successful application in research and development. Below is a summary of the key identifiers and properties for **4-(Difluoromethoxy)benzohydrazide**.

Property	Value	Source
CAS Number	126767-63-3	
Molecular Formula	C ₈ H ₈ F ₂ N ₂ O ₂	[4]
Molecular Weight	202.16 g/mol	[4]
Physical Form	Solid	[4]
Purity	≥95% (Typically)	[4]
InChI Key	ZOSDTIPYFMSUKC-UHFFFAOYSA-N	[4]
Canonical SMILES	C1=CC(=CC=C1C(=O)NN)OC(F)F	N/A

Synthesis and Characterization: A Validated Pathway

The synthesis of **4-(Difluoromethoxy)benzohydrazide** is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The general strategy involves two primary stages: the introduction of the difluoromethoxy group onto the aromatic ring, followed by the formation of the hydrazide moiety.

Part 1: Synthesis of the Precursor - Methyl 4-(Difluoromethoxy)benzoate

The critical first step is the synthesis of the difluoromethoxylated aromatic precursor. A common and effective method is the reaction of a phenolic compound with a source of difluoromethylene.

- Rationale: Starting from a readily available p-hydroxy substituted acetanilide or benzoate allows for the direct installation of the difluoromethoxy group. The use of a base is essential to deprotonate the phenol, creating a phenoxide that is a potent nucleophile for attacking the difluoromethylene source.^[5]

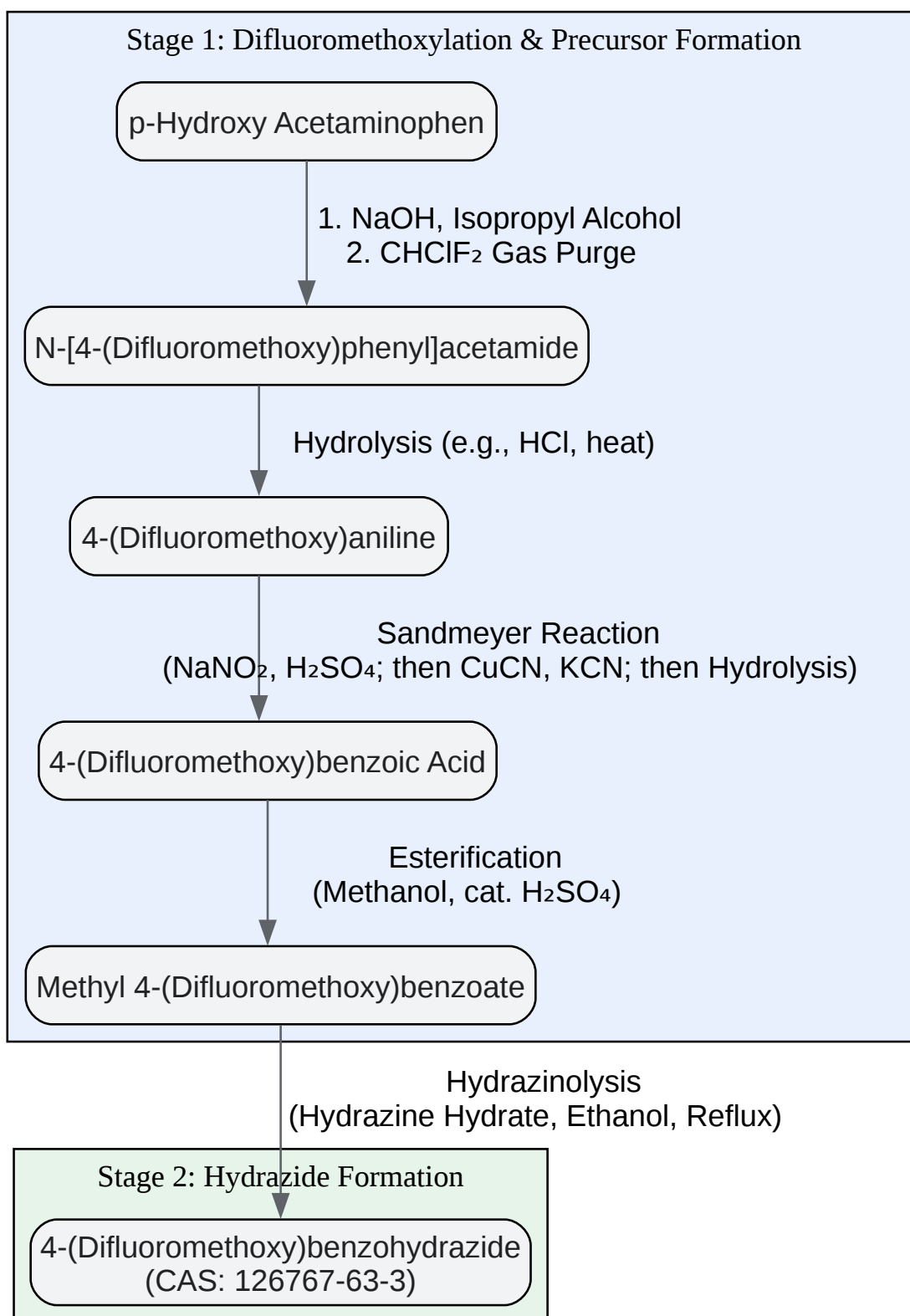
Part 2: Hydrazinolysis to Form the Benzohydrazide

The conversion of the methyl ester to the corresponding hydrazide is a standard and highly efficient transformation.

- Rationale: Hydrazine hydrate is a powerful nucleophile that readily attacks the electrophilic carbonyl carbon of the ester. This reaction, known as hydrazinolysis, is typically driven to completion by using an excess of hydrazine hydrate and refluxing in a suitable solvent like ethanol.^{[6][7]} The resulting benzohydrazide is often a crystalline solid that can be easily purified by recrystallization.

Overall Synthetic Workflow

The following diagram illustrates a validated, two-stage synthetic pathway from a common starting material to the target compound.



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Caption: A plausible synthetic route to **4-(Difluoromethoxy)benzohydrazide**.

Analytical Characterization

To ensure the identity and purity of the synthesized **4-(Difluoromethoxy)benzohydrazide**, a suite of standard analytical techniques is employed. The expected spectral data are as follows:

- FTIR (Fourier-Transform Infrared Spectroscopy): Characteristic peaks would include N-H stretching vibrations (around 3200-3400 cm^{-1}), a strong C=O (amide I) stretching band (around 1640-1680 cm^{-1}), and C-F stretching bands (around 1000-1200 cm^{-1}).[\[1\]](#)[\[8\]](#)
- ^1H NMR (Proton Nuclear Magnetic Resonance): Expected signals would include aromatic protons on the benzene ring, an N-H proton signal from the hydrazide, and a characteristic triplet for the -OCHF₂ proton (due to coupling with the two fluorine atoms) at a downfield chemical shift.[\[6\]](#)
- ^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum would show distinct signals for the aromatic carbons, the carbonyl carbon, and a triplet for the difluoromethoxy carbon due to carbon-fluorine coupling.[\[9\]](#)[\[10\]](#)[\[11\]](#)
- Mass Spectrometry (MS): The molecular ion peak (M⁺) corresponding to the compound's molecular weight (202.16) would be observed, confirming the overall mass.[\[6\]](#)[\[9\]](#)

Applications in Drug Discovery and Medicinal Chemistry

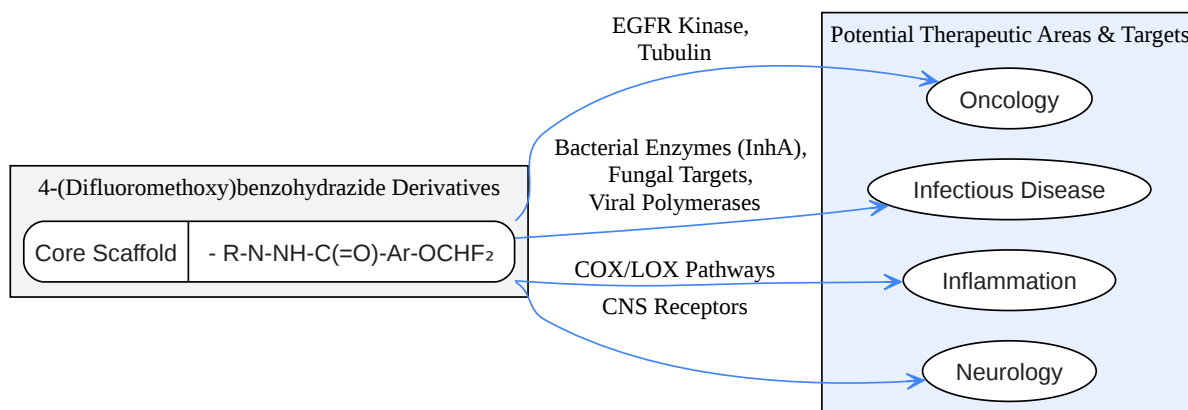
The true value of **4-(Difluoromethoxy)benzohydrazide** lies in its utility as a versatile building block for creating libraries of novel compounds with therapeutic potential.

A Scaffold for Diverse Biological Activity

The benzohydrazide core is a well-established pharmacophore. Its derivatives have demonstrated a remarkable range of biological activities, as summarized in the table below.

Biological Activity	Examples of Targets/Mechanisms	References
Anticancer	EGFR Kinase Inhibition, Tubulin Polymerization Inhibition	[2][12]
Antimicrobial	Inhibition of key bacterial/fungal enzymes (e.g., InhA in <i>M. tuberculosis</i>)	[3]
Antitubercular	Specific activity against <i>Mycobacterium tuberculosis</i> strains	[13]
Antiviral	Inhibition of viral replication enzymes (e.g., against HIV-2)	[2]
Anti-inflammatory	Modulation of inflammatory pathways	
Anticonvulsant	Activity on central nervous system targets	[1]

The presence of the difluoromethoxy group can further enhance these activities by improving the compound's ability to cross biological membranes and resist metabolic degradation, leading to improved bioavailability and efficacy.



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Caption: Potential therapeutic applications of the core scaffold.

Key Experimental Protocols

The following protocols provide self-validating, step-by-step methodologies for the practical application of **4-(Difluoromethoxy)benzohydrazide** in a research setting.

Protocol 1: Synthesis of a Hydrazone Derivative

Hydrazones are one of the most common and biologically active classes of compounds derived from benzohydrazides. This protocol details their synthesis via condensation with an aldehyde.

Objective: To synthesize N'-(4-chlorobenzylidene)-**4-(difluoromethoxy)benzohydrazide**.

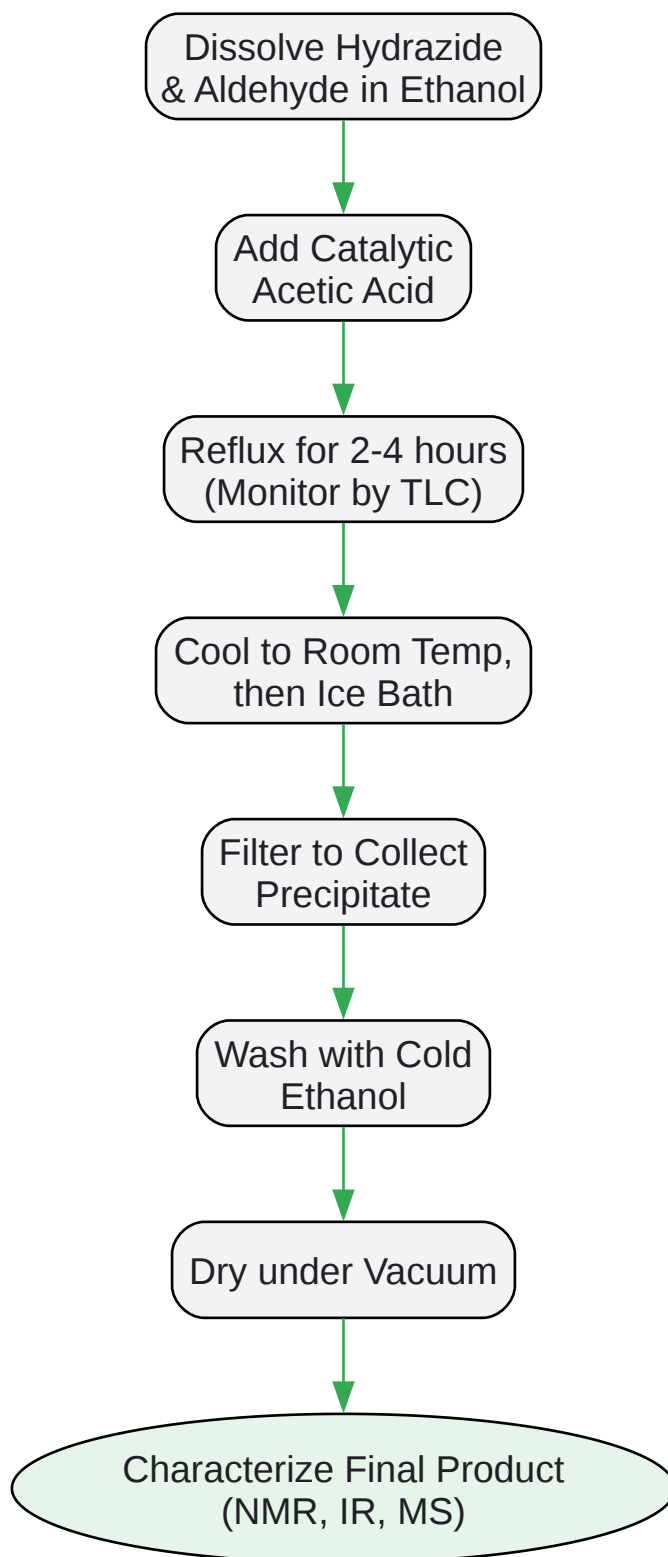
Materials:

- **4-(Difluoromethoxy)benzohydrazide** (1.0 eq)
- 4-Chlorobenzaldehyde (1.0 eq)
- Ethanol or Methanol (solvent)

- Glacial Acetic Acid (catalytic amount, ~2-3 drops)

Procedure:

- Dissolution: Dissolve **4-(Difluoromethoxy)benzohydrazide** (1.0 eq) in a minimal amount of warm ethanol in a round-bottom flask equipped with a magnetic stirrer and reflux condenser.
- Addition of Aldehyde: To this solution, add 4-chlorobenzaldehyde (1.0 eq).
- Catalysis: Add 2-3 drops of glacial acetic acid to the mixture. The acid catalyzes the condensation reaction.
- Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). The formation of the less polar product spot indicates reaction progression.
- Isolation: Upon completion, cool the reaction mixture to room temperature, and then in an ice bath. The hydrazone product will typically precipitate out of the solution.
- Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials.
- Drying: Dry the purified product in a vacuum oven.
- Characterization: Confirm the structure of the resulting hydrazone using FTIR, ¹H NMR, and Mass Spectrometry.



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Caption: Workflow for the synthesis of a hydrazone derivative.

Protocol 2: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a synthesized derivative against a bacterial strain (e.g., *Staphylococcus aureus*).

Materials:

- Synthesized compound (e.g., a hydrazone derivative)
- Bacterial strain (*S. aureus*, ATCC 29213)
- Cation-adjusted Mueller-Hinton Broth (CAMHB)
- 96-well microtiter plates
- Dimethyl sulfoxide (DMSO) for stock solution
- Positive control antibiotic (e.g., Gentamicin)
- Negative control (broth only)
- Sterility control (broth + compound, no bacteria)

Procedure:

- **Stock Solution:** Prepare a stock solution of the test compound in DMSO (e.g., 10 mg/mL).
- **Bacterial Inoculum:** Culture the bacterial strain overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard, then dilute it in CAMHB to achieve a final concentration of approximately 5×10^5 CFU/mL in the wells.
- **Serial Dilutions:** In a 96-well plate, perform a two-fold serial dilution of the test compound in CAMHB to achieve a range of concentrations (e.g., from 128 $\mu\text{g/mL}$ down to 0.25 $\mu\text{g/mL}$).
- **Inoculation:** Add the prepared bacterial inoculum to each well containing the test compound dilutions.

- Controls: Include a positive control (bacteria + standard antibiotic), a negative growth control (bacteria + broth, no compound), and a sterility control (broth + highest concentration of compound, no bacteria).
- Incubation: Incubate the plate at 37°C for 18-24 hours.
- Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

4-(Difluoromethoxy)benzohydrazide is more than just a chemical intermediate; it is a strategically designed building block that combines a biologically validated scaffold with a modern, performance-enhancing functional group. Its synthetic accessibility and the vast chemical space that can be explored from it make it an exceptionally valuable tool for medicinal chemists.

Future research should focus on the synthesis and screening of extensive libraries derived from this core. Exploring diverse substitutions on the hydrazone nitrogen will likely yield compounds with highly specific and potent activities against a range of therapeutic targets, from drug-resistant bacteria to novel cancer pathways. The strategic incorporation of the difluoromethoxy group provides a strong rationale for these efforts, promising to deliver drug candidates with improved pharmacokinetic profiles and enhanced therapeutic potential.

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